molecular formula C10H5Cl2NO3 B044859 6,7-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one CAS No. 116133-08-5

6,7-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one

Cat. No.: B044859
CAS No.: 116133-08-5
M. Wt: 258.05 g/mol
InChI Key: AHIYWLCWYLPNLP-UHFFFAOYSA-N
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Description

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione typically involves multi-step reactions starting from naphthalene derivatives. One common method includes the chlorination of 1,4-naphthoquinone followed by amination and hydroxylation. The reaction conditions often require the use of catalysts such as copper (II) oxide nanoparticles under mild, ambient, and solvent-free conditions . Another method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of environmentally benign methods and recyclable catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The quinone structure can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities.

Scientific Research Applications

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves its interaction with cellular targets and pathways. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and antitumor activities, where it disrupts cellular processes and induces cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione is unique due to the combination of amino, dichloro, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

116133-08-5

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

IUPAC Name

5-amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H5Cl2NO3/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,14H,13H2

InChI Key

AHIYWLCWYLPNLP-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O

Synonyms

1,4-Naphthoquinone imine, 6,7-dichloro-5,8-dihydroxy- (6CI)

Origin of Product

United States

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